molecular formula C21H26N4O3S2 B2708033 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide CAS No. 307524-03-4

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide

Cat. No. B2708033
CAS RN: 307524-03-4
M. Wt: 446.58
InChI Key: AWOSYOGXBBMRNB-UHFFFAOYSA-N
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Description

“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C18H19N5O5S3. It has an average mass of 481.569 Da and a monoisotopic mass of 481.054840 Da .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of starting materials like d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety .


Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The targeted 1,3,4-thiadiazolyl derivatives can be prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Quantitative Assessment of Noncovalent Interactions : Adamantane-1,3,4-thiadiazole hybrids have been synthesized to explore their crystal structures and noncovalent interactions using the quantum theory of atoms-in-molecules (QTAIM) approach. These studies provide insights into the orientation differences of the amino group in halogenated vs. non-halogenated structures and highlight the importance of N–H⋯N hydrogen bonds and H–H bonding in stabilizing crystal structures (El-Emam et al., 2020).

  • Synthesis of Ethyl and N,N′-Bis Derivatives : Another research direction focuses on synthesizing ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and their derivatives, showcasing methods to incorporate the adamantane structure into different molecular frameworks, leading to compounds with varied properties (D’yachenko, Burmistrov, & Butov, 2019).

Biological Activities

  • Carbonic Anhydrase Inhibitors : Some derivatives have shown to inhibit carbonic anhydrase (CA) activity, with specific compounds displaying unique binding sites that may contribute to their inhibitory action. This property suggests potential applications in designing isoform-selective inhibitors for therapeutic uses (Avvaru et al., 2010).

  • Cytotoxic Activity : Sulfonamide derivatives incorporating the adamantyl group have been synthesized and evaluated for their anticancer activity against breast and colon cancer cell lines, identifying compounds with potent cytotoxic effects. This research underscores the potential of these compounds in cancer therapy applications (Ghorab et al., 2015).

  • Antimicrobial and Anti-inflammatory Activities : Various derivatives have been synthesized and tested for antimicrobial and anti-inflammatory activities, demonstrating significant potential against Gram-positive bacteria and pathogenic fungi, as well as marked anti-inflammatory effects in vivo. These findings suggest applications in developing new therapeutic agents for infectious and inflammatory diseases (Kadi et al., 2007).

Future Directions

The future directions for “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide” and similar compounds could involve further exploration of their biological activities. For instance, 1,3,4-thiadiazole derivatives have shown a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, these compounds could be potential candidates for the development of new drugs in these areas.

properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S2/c1-2-18-23-24-20(29-18)25-30(27,28)17-5-3-16(4-6-17)22-19(26)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOSYOGXBBMRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}adamantane-1-carboxamide

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